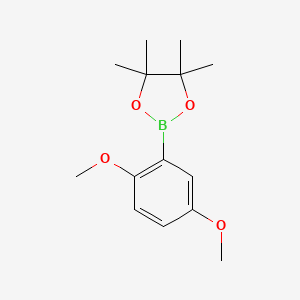
2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
The compound “2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester derivative of a dimethoxyphenyl compound . Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, boronic esters are typically synthesized by reaction of the corresponding aryl halides with bis(pinacolato)diboron in the presence of a palladium catalyst .
Chemical Reactions Analysis
Boronic esters, such as this compound, are commonly used in Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Applications
A variety of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized, showing potential in synthesizing boron-containing resveratrol analogues and boron-capped polyenes. These compounds are being explored for use in new materials for LCD technology and as potential therapeutics for neurodegenerative diseases (Das et al., 2015).
Organometallic Chemistry
The compound has been used in unusual palladium-catalyzed silaboration of allenes, demonstrating regio- and stereoselective synthesis of various 2-silylallylboronates. This methodology offers a pathway to synthesize homoallylic alcohols, showcasing its significance in organic synthesis (Chang et al., 2005).
Inhibitory Activity in Biochemistry
Compounds like 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes have been synthesized and studied for their inhibitory activity against serine proteases, including thrombin. This highlights its potential application in medical research and drug development (Spencer et al., 2002).
Crystallography and Structure Analysis
The compound has been used in crystal structure studies, providing insights into the molecular structure and bonding in organoboron compounds. This is crucial for understanding the physical and chemical properties of these compounds (Clegg et al., 1996).
Catalysis and Chemical Synthesis
The boron-substituted compounds have been explored for their catalytic properties, such as in the hydroboration of aldehydes, imines, and ketones. This indicates its potential as a catalyst in organic synthesis and chemical reactions (Koren-Selfridge et al., 2009).
Wirkmechanismus
Target of Action
The primary targets of 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are the 5-hydroxytryptamine receptors 2C and 2A . These receptors play a crucial role in the transmission of signals in the brain and are involved in various physiological processes such as mood regulation, anxiety, and the perception of reality .
Mode of Action
This compound interacts with its targets by acting as a partial agonist This partial activation results in changes in the transmission of signals in the brain, which can lead to altered perceptions and feelings .
Biochemical Pathways
The action of this compound affects the serotonergic pathways in the brain . The activation of the 5-hydroxytryptamine receptors leads to changes in these pathways, which can result in downstream effects such as altered mood, perception, and cognition .
Pharmacokinetics
Similar compounds have been shown to have an onset of action of 20-40 minutes when taken orally, with a duration of action of 4-12 hours depending on the route of administration . The elimination half-life is approximately 2.48 ± 3.20 hours . These properties can impact the bioavailability of the compound, affecting how much of it reaches the target receptors and how long it stays in the body .
Result of Action
The molecular and cellular effects of the action of this compound are complex and can vary depending on the individual and the dose. The activation of the 5-hydroxytryptamine receptors can lead to a range of effects, from changes in mood and perception to more profound alterations in consciousness .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and its overall effect .
Zukünftige Richtungen
The use of boronic esters in organic synthesis, particularly in cross-coupling reactions, is a well-established and active area of research. Future directions may involve the development of more efficient synthesis methods, the exploration of new reactions involving boronic esters, and the synthesis and study of new boronic ester derivatives .
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-9-10(16-5)7-8-12(11)17-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCGLLQYWCVCSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80682207 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1073339-07-7 | |
| Record name | 2-(2,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80682207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



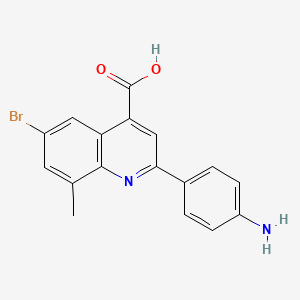
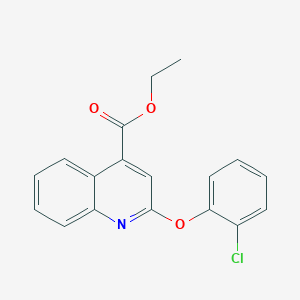
![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
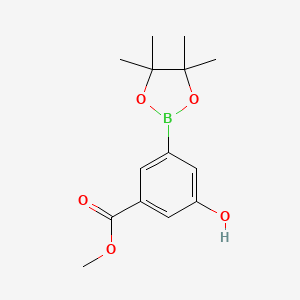
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)

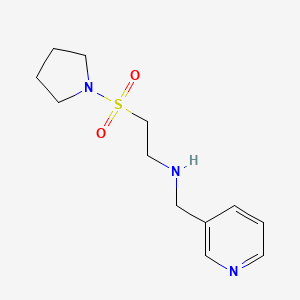

![methyl 7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393589.png)

![[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1393593.png)


![N-((tetrahydrofuran-2-yl)methyl)-6-(trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B1393599.png)